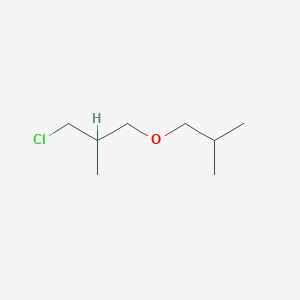
1-Chloro-2-methyl-3-(2-methylpropoxy)propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-methyl-3-(2-methylpropoxy)propane is an organic compound with the molecular formula C8H17ClO It is a chlorinated ether, characterized by the presence of a chlorine atom, a methyl group, and a propoxy group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methyl-3-(2-methylpropoxy)propane can be synthesized through a multi-step process involving the chlorination of 2-methylpropane followed by etherification. The general synthetic route involves:
Chlorination: 2-Methylpropane is chlorinated using chlorine gas in the presence of ultraviolet light to form 1-chloro-2-methylpropane.
Etherification: The chlorinated product is then reacted with 2-methylpropanol in the presence of a base such as sodium hydroxide to form this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. This includes controlling the temperature, pressure, and concentration of reactants.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methyl-3-(2-methylpropoxy)propane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of hydrocarbons by removing the chlorine atom.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solution.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products:
Substitution: 2-Methyl-3-(2-methylpropoxy)propanol.
Oxidation: 2-Methyl-3-(2-methylpropoxy)propanone.
Reduction: 2-Methyl-3-(2-methylpropoxy)propane.
Scientific Research Applications
1-Chloro-2-methyl-3-(2-methylpropoxy)propane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and cellular membranes.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Chloro-2-methyl-3-(2-methylpropoxy)propane involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom and ether group play crucial roles in its reactivity and binding affinity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
1-Chloro-2-methylpropane: A simpler chlorinated hydrocarbon with similar reactivity but lacking the ether group.
2-Methyl-2-propenyl chloride: Another chlorinated compound with a different structural arrangement and reactivity.
3-Chloro-2-methylpropene: A related compound with an unsaturated carbon-carbon bond, leading to different chemical behavior.
Uniqueness: 1-Chloro-2-methyl-3-(2-methylpropoxy)propane is unique due to the presence of both a chlorine atom and an ether group, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Biological Activity
1-Chloro-2-methyl-3-(2-methylpropoxy)propane is a chlorinated organic compound that has been investigated for its biological activity, particularly in toxicological studies and mutagenicity assessments. This article reviews its biological effects, including toxicity, mutagenicity, and potential mechanisms of action based on available research findings.
- IUPAC Name : this compound
- Molecular Formula : C₇H₁₅ClO
- Molecular Weight : 150.65 g/mol
Animal Studies
-
Chronic Toxicity in Mice and Rats :
- In a long-term study, B6C3F1 mice and Fischer 344/N rats were administered varying doses of 1-chloro-2-methylpropene (a related compound) to assess survival and pathological effects. The results indicated a significant reduction in survival rates among treated groups compared to controls, with notable incidences of neoplasms in the forestomach and preputial gland in male mice .
- Histopathological evaluations revealed dose-dependent increases in forestomach neoplasms, suggesting a carcinogenic potential associated with prolonged exposure to chlorinated hydrocarbons .
- Acute Toxicity :
Mutagenicity Assessments
- Bacterial Mutagenicity :
- Drosophila Studies :
- Mammalian Cell Studies :
The biological activity of this compound appears to involve several mechanisms:
- Electrophilic Reactivity : The chlorinated structure allows for electrophilic interactions with cellular nucleophiles such as glutathione, potentially leading to cellular damage and mutation.
- Oxidative Stress : Metabolism of the compound may generate reactive oxygen species (ROS), contributing to oxidative stress and subsequent cellular injury.
Case Study 1: Long-term Exposure Effects
A study conducted by the National Toxicology Program observed that chronic exposure to related chlorinated compounds resulted in significant health impacts on laboratory animals, including increased tumor incidences and organ-specific toxicities. This study highlights the importance of understanding the long-term implications of exposure to chlorinated hydrocarbons like this compound.
Case Study 2: Mutagenicity Testing
In a controlled laboratory setting, researchers tested various concentrations of 1-chloro-2-methylpropene for mutagenic effects using bacterial assays. Results indicated a clear dose-response relationship, reinforcing the need for careful handling and risk assessment when working with this class of chemicals.
Properties
Molecular Formula |
C8H17ClO |
|---|---|
Molecular Weight |
164.67 g/mol |
IUPAC Name |
1-chloro-2-methyl-3-(2-methylpropoxy)propane |
InChI |
InChI=1S/C8H17ClO/c1-7(2)5-10-6-8(3)4-9/h7-8H,4-6H2,1-3H3 |
InChI Key |
KAWLZNXCVSJBOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COCC(C)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















